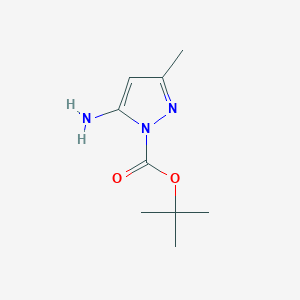

Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate

Übersicht

Beschreibung

“Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate” is a chemical compound with the linear formula C9H15N3O2 . It has a molecular weight of 197.24 . The compound is typically stored in a dark place under an inert atmosphere at room temperature .

Synthesis Analysis

The synthesis of pyrazoles, including “Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate”, can be achieved through various methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . A more specific synthesis method for 5-amino-pyrazoles involves treatment with di-tert-butyl dicarbonate in the presence of a catalytic amount of bismuth (III) chloride .

Molecular Structure Analysis

The InChI code for “Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate” is 1S/C9H15N3O2/c1-6-5-7(10)12(11-6)8(13)14-9(2,3)4/h5H,10H2,1-4H3 .

Chemical Reactions Analysis

5-Amino-pyrazoles, such as “Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate”, have been used as versatile synthetic building blocks in the synthesis of various organic molecules . They have been used in a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Physical And Chemical Properties Analysis

“Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate” is a solid at room temperature . The compound should be kept in a dark place under an inert atmosphere .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its pyrazole core is a common motif in drugs due to its mimicry of the adenine base in ATP, making it a key component in the development of kinase inhibitors . This compound has been utilized in the creation of molecules with potential antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .

Agrochemical Development

In agrochemistry, this compound serves as a precursor for the synthesis of herbicides and pesticides. The pyrazole ring’s nitrogen atoms can interact with biological systems, disrupting the life cycle of pests and weeds, thereby protecting crops and improving agricultural yield .

Material Science

The tert-butyl group in Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate enhances the solubility and reactivity of the compound, making it suitable for the development of novel materials. It can be used in the creation of polymers and coatings that require specific functional groups for improved performance .

Catalysis

This compound can act as a ligand in catalytic systems due to its ability to coordinate with metals through its nitrogen atoms. Such systems are crucial in facilitating a variety of chemical transformations, including asymmetric synthesis, which is vital for producing enantiomerically pure substances .

Dye and Pigment Production

The pyrazole derivative is involved in the synthesis of dyes and pigments. Its structure allows for the attachment of various chromophores, which are responsible for the color properties of dyes, making it an important component in the textile and printing industries .

Analytical Chemistry

In analytical chemistry, Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate can be used as a reagent in the development of analytical methods. Its defined structure and reactivity make it suitable for use in spectroscopy and chromatography to identify and quantify other substances .

Enzyme Inhibition Studies

Due to its structural similarity to biologically relevant molecules, this compound is used in enzyme inhibition studies. It helps in understanding the mechanism of action of enzymes and in the development of enzyme inhibitors that can regulate metabolic pathways .

Neuroscience Research

In neuroscience, the compound’s ability to cross the blood-brain barrier makes it a candidate for the development of neuroprotective agents. It can be modified to target specific receptors or enzymes within the central nervous system .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statement H302 also indicates this risk . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name |

tert-butyl 5-amino-3-methylpyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-6-5-7(10)12(11-6)8(13)14-9(2,3)4/h5H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDRIBPTIGVLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719351 | |

| Record name | tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate | |

CAS RN |

1065204-79-6 | |

| Record name | tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398449.png)

![Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride](/img/structure/B1398452.png)

![N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride](/img/structure/B1398453.png)